2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H8BrNO2. This compound features a cyclopropane ring attached to a carboxylic acid group and a bromopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Bromination: The bromopyridine moiety can be synthesized through bromination of pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the bromopyridine with the cyclopropane carboxylic acid using Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Scientific Research Applications
2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, modulating their activity. The bromopyridine moiety can interact with various molecular targets through halogen bonding, hydrogen bonding, and π-π interactions, influencing biological pathways .
Comparison with Similar Compounds
- 1-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
- 1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid
- 2-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid
Comparison: 2-(6-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to the position of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules. The cyclopropane ring adds strain and rigidity to the molecule, affecting its chemical behavior compared to similar compounds with different substituents or ring structures .
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-8-3-1-2-7(11-8)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13) |
InChI Key |
PZASSSWECYMTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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